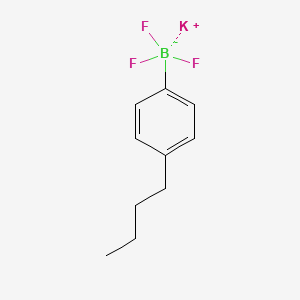

Potassium 4-butylphenyltrifluoroborate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

potassium;(4-butylphenyl)-trifluoroboranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BF3.K/c1-2-3-4-9-5-7-10(8-6-9)11(12,13)14;/h5-8H,2-4H2,1H3;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMRSUMOZYVDMLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=CC=C(C=C1)CCCC)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BF3K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

"synthesis and properties of Potassium 4-butylphenyltrifluoroborate"

An In-depth Technical Guide to the Synthesis and Properties of Potassium 4-butylphenyltrifluoroborate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound has emerged as a significant reagent in modern organic synthesis, valued for its remarkable stability and versatility. As a subclass of organoboron compounds, potassium organotrifluoroborates offer substantial advantages over their boronic acid and ester counterparts, primarily their enhanced stability to air and moisture, which simplifies handling, storage, and stoichiometry.[1][2][3][4] This guide provides a comprehensive exploration of this compound, detailing its synthesis, physicochemical and spectroscopic properties, and its principal application as a robust nucleophilic partner in Suzuki-Miyaura cross-coupling reactions. By synthesizing field-proven insights with established protocols, this document serves as a critical resource for professionals leveraging advanced chemical tools in research and drug development.

The Ascendancy of Organotrifluoroborates in Synthesis

Historically, the utility of organoboron compounds like boronic acids and esters in carbon-carbon bond formation has been well-established.[4] However, their practical application is often hampered by inherent limitations. Boronic acids can be challenging to purify, may have uncertain stoichiometry due to the presence of anhydrides (boroxines), and exhibit variable stability.[1][4] Boronate esters, while more stable, suffer from lower atom economy.[4]

Potassium organotrifluoroborates circumvent these issues, presenting as highly crystalline, free-flowing solids that are typically stable to both air and moisture indefinitely.[3][5][6] This stability is conferred by the tetracoordinate nature of the boron atom, which masks the inherent reactivity of the carbon-boron bond.[7] This "protected" form of the boronic acid can endure a wide range of synthetic transformations, with its reactivity unveiled under the specific conditions of a cross-coupling reaction.[7] This unique combination of stability and latent reactivity makes them exceptionally valuable reagents in complex molecule synthesis.

Synthesis of this compound

The most direct and widely adopted method for preparing potassium aryltrifluoroborates is through the reaction of the corresponding arylboronic acid with potassium hydrogen fluoride (KHF₂).[7][8][9] This conversion is typically high-yielding and results in a crystalline product that can be easily isolated.

Primary Synthetic Route: From 4-Butylphenylboronic Acid

The synthesis begins with the commercially available 4-butylphenylboronic acid. The reaction involves the displacement of the hydroxyl groups on the boronic acid with fluoride ions from KHF₂, forming the stable trifluoroborate salt.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

-

Reagents and Equipment:

-

4-Butylphenylboronic acid

-

Potassium hydrogen fluoride (KHF₂)

-

Methanol (MeOH)

-

Deionized water

-

Round-bottomed flask equipped with a magnetic stir bar

-

Ice bath

-

Büchner funnel and filter paper

-

-

Procedure: [9]

-

In a round-bottomed flask, charge 4-butylphenylboronic acid (1.0 equiv) and methanol. Stir the mixture until the boronic acid is fully dissolved.

-

Cool the solution to approximately 5 °C using an ice bath.

-

In a separate beaker, prepare a saturated aqueous solution of potassium hydrogen fluoride (KHF₂) (approx. 3.0 equiv).

-

Slowly add the KHF₂ solution to the cooled, stirring methanolic solution of the boronic acid. A thick white precipitate will form almost immediately.

-

Once the addition is complete, remove the ice bath and allow the slurry to stir at room temperature for 20-30 minutes to ensure complete reaction.

-

Isolate the white solid product by vacuum filtration using a Büchner funnel.

-

Wash the filter cake sequentially with cold water and then a cold, non-polar solvent like diethyl ether to remove any unreacted starting material and inorganic salts.

-

Dry the resulting white crystalline solid under vacuum to yield pure this compound.

-

Alternative One-Pot Synthesis

Physicochemical and Spectroscopic Properties

This compound is a white, crystalline solid that exhibits the characteristic stability of its class. Its properties are well-defined, making it a reliable and predictable reagent in synthetic workflows.

Physicochemical Data

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₄BF₃K | [13] |

| Molecular Weight | 242.13 g/mol | [13] |

| Appearance | White crystalline solid | [13] |

| Melting Point | >230°C (estimated) | [13][14] |

| Solubility | Soluble in polar solvents (acetone, methanol, acetonitrile); slightly soluble in water. | [15][16] |

| Stability | Air and moisture stable; can be stored at room temperature for extended periods. | [1][13] |

Spectroscopic Characterization

The structural identity of this compound is unequivocally confirmed through Nuclear Magnetic Resonance (NMR) spectroscopy. The expected spectral data are consistent with those reported for analogous organotrifluoroborates.[16][17]

-

¹H NMR: The spectrum will show characteristic signals for the butyl group: a triplet around 0.9 ppm (CH₃), a sextet around 1.3 ppm (CH₂), a quintet around 1.6 ppm (CH₂), and a triplet around 2.6 ppm (Ar-CH₂). The aromatic region will display a typical AA'BB' pattern for a 1,4-disubstituted benzene ring, with two doublets between 7.0 and 7.8 ppm.

-

¹³C NMR: Resonances for the four distinct carbons of the butyl group will be observed in the aliphatic region. In the aromatic region, four signals will be present. The ipso-carbon directly attached to the boron atom (C-B) is a key diagnostic signal; it typically appears as a very broad resonance due to the quadrupolar nature of the ¹¹B nucleus.[17][18]

-

¹⁹F NMR: The three magnetically equivalent fluorine atoms will give rise to a single, sharp resonance. This signal is often a quartet due to coupling with the ¹¹B nucleus (J-coupling), providing clear evidence of the B-F bonds.[16][17][18]

-

¹¹B NMR: The spectrum will feature a characteristic signal for the tetracoordinate boron atom. Due to coupling with the three attached fluorine atoms, this signal typically appears as a well-resolved 1:3:3:1 quartet, confirming the trifluoroborate structure.[17][18]

Application in Suzuki-Miyaura Cross-Coupling

The premier application of this compound is as a nucleophilic partner in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[19] This reaction is a cornerstone of modern organic and medicinal chemistry for the construction of biaryl and substituted aromatic structures.

The trifluoroborate salt acts as a stable, solid precursor that is activated in situ. Under the basic aqueous conditions of the reaction, it is believed to slowly hydrolyze to the corresponding boronic acid, which then enters the catalytic cycle. This slow release of the active species can prevent side reactions often associated with boronic acids, such as protodeboronation.[7]

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol for Cross-Coupling

-

Reaction: this compound + 4-Bromoanisole → 4-butyl-4'-methoxybiphenyl

-

Reagents and Equipment:

-

This compound (1.1-1.5 equiv)

-

4-Bromoanisole (1.0 equiv)

-

Palladium catalyst, e.g., PdCl₂(dppf)·CH₂Cl₂ (2-5 mol%)

-

Base, e.g., Cesium Carbonate (Cs₂CO₃) (3.0 equiv)

-

Solvent system, e.g., Tetrahydrofuran (THF) and Water (10:1 ratio)

-

Schlenk flask or reaction vial, inert atmosphere (Nitrogen or Argon)

-

Heating and stirring apparatus

-

-

-

To a Schlenk flask, add this compound, 4-bromoanisole, the palladium catalyst, and cesium carbonate.

-

Evacuate and backfill the flask with an inert gas (e.g., Argon) three times to ensure an oxygen-free atmosphere.

-

Add the degassed solvent system (THF and water) via syringe.

-

Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion (typically 12-24 hours), cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the pure 4-butyl-4'-methoxybiphenyl.

-

Conclusion

This compound stands out as a superior organoboron reagent, offering a compelling combination of high stability, ease of handling, and robust reactivity in one of modern chemistry's most powerful transformations. Its synthesis is straightforward, and its properties are well-characterized, providing researchers and drug development professionals with a reliable tool for introducing the 4-butylphenyl moiety into complex molecular architectures. As the demand for efficient and dependable synthetic methods continues to grow, the utility of this compound and its congeners is set to expand, further solidifying their indispensable role in the advancement of chemical science.

References

-

Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews - ACS Publications. [Link]

-

Molander, G. A., & Ribagorda, M. (2003). Expanding Organoboron Chemistry: Epoxidation of Potassium Organotrifluoroborates. Journal of the American Chemical Society, 125(37), 11148–11149. [Link]

-

Murphy, J. M., Tzschucke, C. C., & Hartwig, J. F. (2007). One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes. Organic Letters, 9(5), 757–760. [Link]

-

Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 12(6), 811–823. [Link]

-

Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. ResearchGate. [Link]

-

Murphy, J. M., Tzschucke, C. C., & Hartwig, J. F. (2007). One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes. Organic Letters, 9(5), 757–760. [Link]

-

Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. PubMed. [Link]

-

Hartwig, J. F., et al. (2006). One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes. ACS Publications. [Link]

-

Molander, G., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Semantic Scholar. [Link]

-

Arylboronic acid or boronate synthesis. Organic Chemistry Portal. [Link]

-

One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes. The Hartwig Group, UC Berkeley. [Link]

-

Molander, G. A., & Bernardi, C. R. (2002). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 67(24), 8424–8429. [Link]

-

Molander, G. A., & Fumagalli, T. (2006). Development of the Suzuki−Miyaura Cross-Coupling Reaction: Use of Air-Stable Potassium Alkynyltrifluoroborates in Aryl Alkynylations. The Journal of Organic Chemistry, 71(15), 5743–5747. [Link]

-

Potassium 4-tert-butylphenyltrifluoroborate. PubChem. [Link]

-

Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. Organic Chemistry Portal. [Link]

-

Olsson, R., et al. (2012). Direct Palladium(II)-Catalyzed Synthesis of Arylamidines from Aryltrifluoroborates. Organic Letters, 14(7), 1764–1767. [Link]

-

Molander, G. A., & Jean-Gérard, L. (2007). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 72(10), 3845–3854. [Link]

-

Tellis, J. C., et al. (2023). Photoredox-Catalyzed Radical-Radical Coupling of Potassium Trifluoroborates with Acyl Azoliums. ACS Catalysis, 13(1), 358–363. [Link]

-

Prakash, G. K. S., et al. Tetrabutylammonium Organotrifluoroborates: A New Class of Readily Accessible and Soluble Reagents for Suzuki-Miyaura Cross-Coupling Reactions. Organic Syntheses. [Link]

-

Shabalin, A. Y., et al. (2013). Synthesis of K[4-ROC6F4BF3] from potassium pentafluorophenyltrifluoroborate and O-nucleophiles. Journal of Fluorine Chemistry, 149, 82-87. [Link]

-

Potassium alkyltrifluoroborate synthesis. Organic Chemistry Portal. [Link]

-

Molander, G. A., et al. Potassium 1-Naphthyltrifluoroborate. Organic Syntheses. [Link]

-

da Silva, F. de A., et al. (2009). (1)H, (13)C, (19)F and (11)B NMR spectral reference data of some potassium organotrifluoroborates. Magnetic Resonance in Chemistry, 47(10), 873–878. [Link]

-

da Silva, F. de A., et al. (2009). 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates. Magnetic Resonance in Chemistry, 47(10), 873–878. [Link]

-

Potassium (4-Fluorophenyl)trifluoroborate. PubChem. [Link]

-

da Silva, F. de A., et al. (2009). 1H, 13C, 19Fand 11B NMR spectral reference data of some potassium organotrifluoroborates. ResearchGate. [Link]

-

Molander, G. A., & Brown, A. R. (2006). Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 71(26), 9681–9686. [Link]

-

Potassium Butyltrifluoroborate. PubChem. [Link]

-

Molander, G. A., & Bernardi, C. R. (2002). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. Sci-Hub. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Potassium Trifluoroborate Salts [sigmaaldrich.com]

- 5. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. semanticscholar.org [semanticscholar.org]

- 7. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes [organic-chemistry.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Arylboronic acid or boronate synthesis [organic-chemistry.org]

- 13. This compound (1412414-09-5) for sale [vulcanchem.com]

- 14. 4-叔丁基苯基三氟硼酸钾 95% | Sigma-Aldrich [sigmaaldrich.com]

- 15. Organic Syntheses Procedure [orgsyn.org]

- 16. 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 17. (1)H, (13)C, (19)F and (11)B NMR spectral reference data of some potassium organotrifluoroborates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. pubs.acs.org [pubs.acs.org]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates [organic-chemistry.org]

An In-depth Technical Guide to Potassium 4-butylphenyltrifluoroborate: Synthesis, Properties, and Applications in Modern Organic Chemistry

This technical guide provides a comprehensive overview of Potassium 4-butylphenyltrifluoroborate, a versatile and increasingly important reagent in synthetic organic chemistry. Aimed at researchers, scientists, and professionals in drug development, this document delves into the nuanced details of its structure, properties, synthesis, and applications, with a particular focus on its role in palladium-catalyzed cross-coupling reactions. This guide distinguishes between the two common isomers: Potassium 4-n-butylphenyltrifluoroborate and Potassium 4-tert-butylphenyltrifluoroborate, providing specific data for each where available.

Introduction: The Rise of Organotrifluoroborates

In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a pillar for the formation of carbon-carbon bonds. While boronic acids have traditionally been the workhorses in these transformations, their inherent limitations, such as instability towards air and moisture and a propensity for protodeboronation, have driven the exploration of more robust alternatives. Potassium organotrifluoroborates have emerged as a superior class of reagents, offering enhanced stability and ease of handling without compromising reactivity.[1] Their crystalline, free-flowing nature allows for long-term storage and simplified reaction setups, making them highly attractive for both academic and industrial laboratories.

This compound, with its substituted phenyl ring, serves as a valuable building block for introducing the butylphenyl moiety into complex molecules, a common structural motif in pharmaceuticals and advanced materials. The choice between the linear n-butyl and the sterically hindered tert-butyl group allows for fine-tuning of the steric and electronic properties of the target molecules.

Core Compound Identification and Physicochemical Properties

A critical first step in utilizing any chemical reagent is the unambiguous identification through its CAS number and a thorough understanding of its physical and chemical properties. It is crucial to distinguish between the n-butyl and tert-butyl isomers, as they possess distinct identifiers and potentially different reactivities.

| Property | Potassium 4-n-butylphenyltrifluoroborate | Potassium 4-tert-butylphenyltrifluoroborate |

| CAS Number | 1412414-09-5[2] | 423118-47-2 |

| Molecular Formula | C₁₀H₁₃BF₃K | C₁₀H₁₃BF₃K |

| Molecular Weight | 240.12 g/mol | 240.11 g/mol |

| Appearance | White crystalline solid (inferred) | White to off-white solid[3] |

| Melting Point | >230 °C (estimated)[4] | >230 °C (lit.) |

| Stability | Air and moisture stable[4] | Air and moisture stable[3] |

| Solubility | Soluble in acetone and acetonitrile[3] | Soluble in acetone and acetonitrile[3] |

Structure of Potassium 4-n-butylphenyltrifluoroborate:

Structure of Potassium 4-tert-butylphenyltrifluoroborate:

Synthesis of this compound

The synthesis of potassium aryltrifluoroborates is generally a straightforward process, typically involving the reaction of the corresponding arylboronic acid with potassium hydrogen difluoride (KHF₂). This method is robust, high-yielding, and avoids the use of hazardous reagents like hydrofluoric acid.[5]

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol for Synthesis

This protocol is a representative procedure adaptable for both the n-butyl and tert-butyl isomers, starting from their respective boronic acids.

Materials:

-

4-Butylphenylboronic acid (n-butyl or tert-butyl isomer) (1.0 equiv)

-

Potassium hydrogen difluoride (KHF₂) (3.0 equiv)

-

Methanol (MeOH)

-

Deionized water

Procedure:

-

In a round-bottom flask, dissolve the 4-butylphenylboronic acid in methanol.

-

In a separate beaker, prepare a saturated aqueous solution of potassium hydrogen difluoride.

-

Cool the boronic acid solution in an ice bath.

-

Slowly add the KHF₂ solution to the stirred boronic acid solution. A white precipitate should form.[3]

-

Allow the mixture to stir at room temperature for 1-2 hours to ensure complete reaction.

-

Collect the white solid by vacuum filtration.

-

Wash the solid with cold methanol and then with diethyl ether to remove any unreacted starting materials and impurities.

-

Dry the product under vacuum to yield the pure this compound.

Application in Suzuki-Miyaura Cross-Coupling Reactions

The primary application of this compound is as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions. Its stability and predictable reactivity make it an excellent choice for the synthesis of biaryl compounds.

The generally accepted mechanism for the Suzuki-Miyaura reaction involves a catalytic cycle with a palladium(0) species.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol for Suzuki-Miyaura Cross-Coupling

This protocol provides a general procedure for the cross-coupling of an aryl halide with this compound.

Materials:

-

Aryl halide (e.g., 4-bromoanisole) (1.0 equiv)

-

This compound (n-butyl or tert-butyl isomer) (1.2 equiv)

-

Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

-

2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos) (4 mol%)

-

Cesium carbonate (Cs₂CO₃) (3.0 equiv)

-

Toluene

-

Deionized water

Procedure:

-

To a Schlenk tube, add the aryl halide, this compound, and cesium carbonate.

-

Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.[1]

-

Add degassed toluene and deionized water (typically in a 4:1 to 10:1 ratio).[6]

-

In a separate vial, weigh the palladium catalyst and ligand and add them to the reaction mixture under a positive pressure of the inert gas.

-

Seal the Schlenk tube and place it in a preheated oil bath at 80-110 °C.

-

Stir the reaction mixture vigorously until the starting material is consumed, as monitored by TLC or GC-MS.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.[1]

Safety and Handling

Potassium 4-tert-butylphenyltrifluoroborate is classified as a corrosive solid and can cause severe skin burns and eye damage. It is essential to handle this reagent with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound, in both its n-butyl and tert-butyl forms, represents a significant advancement in the field of cross-coupling chemistry. Its enhanced stability, ease of handling, and high reactivity make it a valuable tool for the synthesis of complex organic molecules. This guide provides the foundational knowledge and practical protocols necessary for the successful implementation of this reagent in a research and development setting. As the demand for more efficient and robust synthetic methodologies continues to grow, the utility of potassium organotrifluoroborates is poised to expand even further.

References

-

Organic Syntheses. Vol. 90, p. 261. [Link]

-

Molander, G. A., & Cantin, K. (2012). Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltri-fluoroborates: Access to Aryl/Heteroarylethyloxy Motifs. PMC. [Link]

-

Molander, G. A., & Petrillo, D. E. (2008). Scope of the Suzuki-Miyaura Cross-Coupling Reaction of Potassium Trifluoroboratoketohomoenolates. PMC. [Link]

-

Molander, G. A., & Ham, J. (2006). A new synthetic method for the preparation of potassium organotrifluoroborates through nucleophilic substitution of potassium bromo- and iodomethyltrifluoroborates is described. Organic Chemistry Portal. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. This compound | 1412414-09-5 [chemicalbook.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. This compound (1412414-09-5) for sale [vulcanchem.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltri-fluoroborates: Access to Aryl/Heteroarylethyloxy Motifs - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to Potassium 4-butylphenyltrifluoroborate: Properties and Applications in Modern Synthesis

Abstract: This technical guide provides an in-depth analysis of Potassium 4-butylphenyltrifluoroborate, a key organoboron reagent in contemporary organic synthesis. We will explore its fundamental physical and chemical properties, highlighting the structural attributes that contribute to its exceptional stability and reactivity. This document is intended for researchers, chemists, and drug development professionals, offering expert insights into its advantages over traditional boronic acids, detailed protocols for its application in Suzuki-Miyaura cross-coupling reactions, and best practices for its handling and storage. The guide emphasizes the causality behind its utility, grounding its application in established mechanistic principles to provide a self-validating framework for its use in the laboratory.

Introduction: The Rise of Organotrifluoroborates in Cross-Coupling Chemistry

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, celebrated for its capacity to form carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] For decades, boronic acids have been the workhorse nucleophiles in this transformation. However, their inherent limitations, such as instability towards air and moisture and a propensity for protodeboronation, often complicate handling, storage, and reaction stoichiometry.[1]

Potassium organotrifluoroborates have emerged as a superior class of reagents that decisively overcome these challenges.[1][2][3] These tetracoordinate boron species are typically crystalline, free-flowing solids that exhibit remarkable stability to both air and moisture, eliminating the need for specialized inert-atmosphere techniques during handling and storage.[1][4] This stability allows them to be stored on the bench for extended periods without significant decomposition.[4] Their reduced tendency to undergo protodeboronation allows for their use in near-stoichiometric amounts, enhancing the atom economy of synthetic transformations.[1][3] this compound is an exemplar of this class, offering a versatile building block for the introduction of the 4-butylphenyl moiety, a common substructure in pharmaceuticals and advanced materials.

Core Properties of this compound

A thorough understanding of a reagent's properties is fundamental to its successful application. This section details the structural, physical, and chemical characteristics of this compound.

Chemical Structure and Identifiers

This compound consists of a central boron atom bonded to a 4-butylphenyl group and three fluorine atoms, forming a negatively charged trifluoroborate anion. This charge is balanced by a potassium cation (K+). The tetracoordinate nature of the boron center is the key to the molecule's enhanced stability compared to its trigonal planar boronic acid counterpart.

Caption: A general synthetic workflow for organotrifluoroborates.

Storage and Handling Best Practices

One of the most significant advantages of this compound is its ease of handling. [1]Unlike boronic acids, it does not require stringent anaerobic or anhydrous conditions for short-term use and can be weighed out in the open atmosphere. For long-term storage, it is recommended to keep the solid in a tightly sealed container at room temperature. [4]While stable, standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should always be worn. Based on data for analogous compounds, it may cause skin and eye irritation. [5][6][7]

Application in Suzuki-Miyaura Cross-Coupling

The utility of this compound is most profoundly demonstrated in its application as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. It serves as a robust and reliable source of the 4-butylphenyl carbanion equivalent.

Mechanistic Rationale and Advantages

The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium catalyst. [1]The organotrifluoroborate does not directly participate in the transmetalation step. First, it is believed to slowly hydrolyze in the presence of a base and water to form the corresponding boronic acid in situ. This controlled, slow release of the active tricoordinate boron species is advantageous as it minimizes side reactions like protodeboronation and homocoupling. The reaction tolerates a wide array of functional groups and can be used to couple with various electrophiles, including electron-rich and electron-poor aryl chlorides, bromides, and triflates. [8][9]

Experimental Protocol: Synthesis of 4-Butyl-4'-methoxybiphenyl

This protocol describes a representative Suzuki-Miyaura cross-coupling reaction between this compound and 4-bromoanisole.

Reagents and Equipment:

-

This compound (1.05 equiv.)

-

4-Bromoanisole (1.0 equiv.)

-

Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv., 2 mol%)

-

2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos) (0.04 equiv., 4 mol%)

-

Potassium carbonate (K₂CO₃) (3.0 equiv.)

-

Toluene and deionized water (e.g., 10:1 v/v)

-

Schlenk tube or reaction vial with a magnetic stir bar

-

Argon or nitrogen supply

-

Oil bath

Procedure:

-

Vessel Preparation: To a Schlenk tube equipped with a magnetic stir bar, add this compound (1.05 mmol), 4-bromoanisole (1.0 mmol), and potassium carbonate (3.0 mmol).

-

Inerting the Atmosphere: Seal the tube, and evacuate and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere. This is crucial as the palladium catalyst is oxygen-sensitive.

-

Solvent Addition: Add toluene (e.g., 5 mL) and deionized water (e.g., 0.5 mL) to the reaction mixture via syringe.

-

Degassing: Stir the mixture and sparge with a stream of argon for 15 minutes to degas the solvents.

-

Catalyst Preparation and Addition: In a separate small vial, weigh the Pd(OAc)₂ (0.02 mmol) and RuPhos ligand (0.04 mmol). Add this solid mixture to the reaction tube under a positive pressure of argon. The use of a sterically hindered and electron-rich phosphine ligand like RuPhos is critical for facilitating the oxidative addition and reductive elimination steps, especially with less reactive aryl chlorides. [8]6. Reaction: Seal the Schlenk tube tightly and place it in a preheated oil bath at 80-85°C. [8]7. Monitoring: Stir the reaction vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.

-

Workup: After completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and wash it with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure 4-butyl-4'-methoxybiphenyl.

Experimental Workflow Visualization

Caption: Step-by-step workflow for a typical Suzuki-Miyaura reaction.

Safety and Hazard Information

While this compound is significantly more stable and user-friendly than many organometallic reagents, proper safety precautions are essential. Based on safety data for structurally similar aryltrifluoroborates, this compound should be handled with care.

-

Hazard Classification: May cause skin irritation (H315) and serious eye irritation (H319). [5][6]Some analogs are also noted to potentially cause respiratory irritation (H335). [6][10]* Handling: Always use in a well-ventilated area or a chemical fume hood. Avoid generating dust. [5]* Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat. * First Aid: In case of skin contact, wash thoroughly with soap and water. [7]In case of eye contact, rinse cautiously with water for several minutes. [7]If irritation persists, seek medical attention.

Conclusion

This compound stands out as a robust, stable, and highly effective reagent for modern organic synthesis. Its superior handling characteristics compared to traditional boronic acids make it an invaluable tool for researchers in medicinal chemistry and materials science. The reliable and high-yielding performance in Suzuki-Miyaura cross-coupling reactions, underpinned by a well-understood mechanistic pathway, provides a trustworthy method for constructing complex molecular architectures. By leveraging the insights and protocols detailed in this guide, scientists can confidently incorporate this versatile building block into their synthetic strategies, accelerating discovery and innovation.

References

- BenchChem. (2025). Application Notes and Protocols: Potassium Alkyltrifluoroborates in Suzuki-Miyaura Cross-Coupling. BenchChem Technical Support.

- Molander, G. A., & Petrillo, D. E. (2008).

- Sigma-Aldrich.

- Molander, G. A., & Brown, A. R. (2006). Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 71(25), 9681-9686.

- Darses, S., & Genet, J.-P. (2003). Functionalization and Suzuki-Miyaura cross-coupling of potassium organotrifluoroborates. Chemistry – A European Journal, 9(23), 5312-5320.

- Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302–4314.

- ChemicalBook. (2023).

- PubChem. Potassium 4-tert-butylphenyltrifluoroborate.

- Sigma-Aldrich. (2024).

- Molander, G. A., & Bernardi, C. R. (2002). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 67(24), 8424–8429.

- Vulcanchem.

- PubChem. Potassium (4-Fluorophenyl)trifluoroborate.

- Molander, G. A., & Ito, T. (2003). B-alkyl Suzuki-Miyaura Cross-Coupling Reactions With Air-Stable Potassium Alkyltrifluoroborates. The Journal of Organic Chemistry, 68(14), 5534–5539.

- Fisher Scientific. (2025).

- Fisher Scientific. (2025).

- TCI Chemicals.

- PubChem. Potassium 4-bromophenyltrifluoroborate.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound (1412414-09-5) for sale [vulcanchem.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. Potassium (4-Fluorophenyl)trifluoroborate | C6H4BF4K | CID 23677644 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

- 8. Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates [organic-chemistry.org]

- 9. Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates [organic-chemistry.org]

- 10. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

"Potassium 4-butylphenyltrifluoroborate molecular weight and formula"

An In-Depth Technical Guide to Potassium 4-butylphenyltrifluoroborate: Synthesis, Properties, and Applications in Modern Organic Chemistry

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of this compound, a versatile and highly stable organoboron reagent. Designed for researchers, scientists, and professionals in drug development, this document elucidates the compound's fundamental properties, synthesis, and its critical role in advanced organic synthesis, particularly in carbon-carbon bond formation.

Introduction: The Rise of Organotrifluoroborates

In the landscape of synthetic organic chemistry, the formation of carbon-carbon bonds remains a cornerstone of molecular construction. The Suzuki-Miyaura cross-coupling reaction is a paramount tool for this purpose, traditionally employing organoboronic acids as the nucleophilic partner.[1][2] However, the variable stability of many boronic acids, their propensity for protodeboronation, and the presence of boroxine anhydrides can complicate stoichiometry and reproducibility.[1][3]

Potassium organotrifluoroborates have emerged as a superior class of reagents that circumvent these challenges.[1][2][4] These tetracoordinate boron ate complexes exhibit remarkable stability to both air and moisture, allowing for indefinite benchtop storage and simplified handling.[3][5][6] Their crystalline nature ensures high purity and straightforward characterization.[1] this compound is a prime example of this class, offering a reliable method for introducing the 4-butylphenyl moiety, a common substructure in pharmacologically active compounds and advanced materials.

Physicochemical and Structural Characteristics

This compound is a white, crystalline solid valued for its stability and predictable reactivity.[6] Its key properties are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₄BF₃K | [6] |

| Molecular Weight | 242.13 g/mol | [6] |

| CAS Number | 1412414-09-5 | [7] |

| Appearance | White crystalline solid | [6] |

| Melting Point | >230°C (estimated) | [6] |

| Stability | Stable in air and moisture for extended periods | [3][5][6] |

| Solubility | Generally soluble in polar solvents like methanol, acetone, and DMSO | [8] |

The stability of the C-B bond in organotrifluoroborates is masked by the tetracoordinate nature of the boron atom, rendering them inert to a variety of reaction conditions, including oxidation, that would typically degrade other organoboron compounds.[1][9] This inherent stability allows for their use in complex, multi-step synthetic sequences.[10]

Synthesis and Characterization

The synthesis of potassium organotrifluoroborates is generally straightforward, a key factor in their widespread adoption. A common and efficient method involves the reaction of a suitable organoboron precursor with potassium hydrogen fluoride (KHF₂).[1][4]

General Synthetic Workflow

A typical synthesis for an aryltrifluoroborate like this compound involves a two-step, one-pot procedure starting from the corresponding aryl halide.

-

Formation of the Organoboron Intermediate: 4-Bromo-n-butylbenzene is converted into an organometallic species (e.g., a Grignard or organolithium reagent). This intermediate then reacts with a trialkyl borate, such as trimethyl borate, to form a boronic ester.

-

Conversion to the Trifluoroborate Salt: The crude boronic ester is not isolated but is directly treated with an aqueous solution of potassium hydrogen fluoride (KHF₂). This reaction displaces the alkoxy groups to form the stable, crystalline this compound, which can be isolated by filtration.[1][5][11]

Caption: General workflow for the synthesis of this compound.

Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for characterizing potassium organotrifluoroborates. Key spectral features include:

-

¹H and ¹³C NMR: Provide the standard structural information for the organic (4-butylphenyl) portion of the molecule.

-

¹⁹F NMR: This is a highly sensitive nucleus. The fluorine atoms attached to boron typically appear as a sharp quartet in the range of -129 to -141 ppm due to coupling with the ¹¹B nucleus.[8][12]

-

¹¹B NMR: The boron nucleus also shows a characteristic signal, often a quartet due to coupling with the three fluorine atoms. Specialized pulse sequences can improve resolution and allow for the clear observation of ¹¹B-¹⁹F coupling constants.[12][13]

Core Application: Suzuki-Miyaura Cross-Coupling

The premier application of this compound is as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1][2][5] This reaction is fundamental to drug discovery and materials science for its ability to efficiently construct biaryl and heteroaryl structures.[14]

The Catalytic Cycle and Advantages

The reaction proceeds via a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. The use of a potassium organotrifluoroborate requires an activation step, typically by a base, to generate a more reactive tricoordinate boronate species in situ, which then participates in the transmetalation step.

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Key Advantages in this Context:

-

Stoichiometric Precision: Due to their high stability and purity, these reagents can be used in near-stoichiometric amounts, improving atom economy.[5]

-

Broad Substrate Scope: They couple efficiently with a wide range of aryl and heteroaryl halides (chlorides, bromides) and triflates.[5][14][15]

-

Functional Group Tolerance: The reaction conditions are typically mild and tolerate a diverse array of sensitive functional groups, a critical feature in the synthesis of complex molecules.[14]

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a representative method for coupling this compound with an aryl bromide.

Objective: To synthesize 4-butyl-4'-acetylbiphenyl.

Materials:

-

This compound

-

4-Bromoacetophenone

-

Palladium(II) acetate [Pd(OAc)₂]

-

RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)

-

Potassium Carbonate (K₂CO₃)

-

Toluene and Water (solvent system)

Procedure:

-

Reaction Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar, add this compound (1.05 equivalents), 4-bromoacetophenone (1.0 eq), Palladium(II) acetate (e.g., 2 mol%), RuPhos (e.g., 4 mol%), and potassium carbonate (3.0 eq).

-

Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes.

-

Solvent Addition: Add degassed toluene and water (e.g., 10:1 ratio) via syringe.

-

Heating: Immerse the reaction vessel in a preheated oil bath at 100°C and stir vigorously for the required reaction time (typically monitored by TLC or LC-MS, e.g., 12-24 hours).

-

Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the pure product.

Safety and Handling

While potassium organotrifluoroborates are significantly more stable than many other organometallic reagents, proper laboratory safety protocols must be followed.

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.[16][17]

-

Handling: Avoid creating dust. Handle in a well-ventilated area or a chemical fume hood.[16][17]

-

First Aid:

-

Storage: Store in a tightly closed container in a dry, well-ventilated place.[17]

In case of fire, hazardous decomposition products can include hydrogen fluoride, carbon oxides, and boron oxides.

Conclusion

This compound stands out as a robust, reliable, and versatile reagent in the toolkit of the modern synthetic chemist. Its exceptional air and moisture stability simplifies handling and storage, while its high reactivity and broad functional group tolerance make it an ideal choice for Suzuki-Miyaura cross-coupling reactions. For professionals in drug discovery and materials science, the adoption of such reagents facilitates the efficient and reproducible synthesis of complex molecular architectures, accelerating innovation and development.

References

-

Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews - ACS Publications. [Link]

-

Expanding Organoboron Chemistry: Epoxidation of Potassium Organotrifluoroborates. American Chemical Society. [Link]

-

Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. National Institutes of Health. [Link]

-

Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. PubMed. [Link]

-

Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. ResearchGate. [Link]

-

Potassium 4-tert-butylphenyltrifluoroborate | C10H13BF3K. PubChem. [Link]

-

Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. National Institutes of Health. [Link]

-

Potassium 4-acetylphenyltrifluoroborate | C8H7BF3KO. PubChem. [Link]

-

Potassium alkyltrifluoroborate synthesis. Organic Chemistry Portal. [Link]

-

Oxidation of Potassium Organotrifluoroborates: A Mild and General Protocol for Accessing Alcohols and Phenols. Organic Syntheses. [Link]

-

(1)H, (13)C, (19)F and (11)B NMR spectral reference data of some potassium organotrifluoroborates. PubMed. [Link]

-

1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates. National Institutes of Health. [Link]

-

Potassium Butyltrifluoroborate | C4H9BF3K. PubChem. [Link]

-

Synthesis of K[4-ROC6F4BF3] from potassium pentafluorophenyltrifluoroborate and O-nucleophiles. ResearchGate. [Link]

-

Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. Organic Chemistry Portal. [Link]

-

1H, 13C, 19Fand 11B NMR spectral reference data of some potassium organotrifluoroborates. ResearchGate. [Link]

Sources

- 1. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. This compound (1412414-09-5) for sale [vulcanchem.com]

- 7. This compound | 1412414-09-5 [chemicalbook.com]

- 8. 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Expanding Organoboron Chemistry: Epoxidation of Potassium Organotrifluoroborates [organic-chemistry.org]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. Potassium alkyltrifluoroborate synthesis [organic-chemistry.org]

- 12. researchgate.net [researchgate.net]

- 13. (1)H, (13)C, (19)F and (11)B NMR spectral reference data of some potassium organotrifluoroborates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates [organic-chemistry.org]

- 16. synquestlabs.com [synquestlabs.com]

- 17. fishersci.com [fishersci.com]

- 18. fishersci.com [fishersci.com]

The Stability and Handling of Potassium 4-butylphenyltrifluoroborate: A Senior Application Scientist's Guide

An In-depth Technical Guide:

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of Organotrifluoroborates in Modern Synthesis

In the landscape of synthetic organic chemistry, particularly in the realm of carbon-carbon bond formation, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone. The choice of the organoboron nucleophile is critical to the success of these transformations. While boronic acids have been the traditional workhorses, their inherent limitations—such as challenging purification, uncertain stoichiometry, and susceptibility to dehydration to form cyclic boroxine anhydrides—often compromise reproducibility and scalability.[1]

This guide focuses on Potassium 4-butylphenyltrifluoroborate, a member of the increasingly vital class of potassium organotrifluoroborate salts. These reagents have emerged as superior alternatives, offering remarkable stability and ease of handling.[2][3] Unlike their boronic acid counterparts, organotrifluoroborates are generally crystalline, free-flowing solids that are stable to both air and moisture, allowing them to be stored on the bench for extended periods without appreciable decomposition.[4][5][6] Their tetracoordinate boron center renders the carbon-boron bond inert to a wide range of reaction conditions, including strong oxidation, until its reactivity is intentionally "unveiled" under the conditions of the cross-coupling reaction.[1][7] This guide provides a comprehensive overview of the stability, safe handling, and practical application of this compound, grounded in established scientific principles and field-proven insights.

Section 1: Physicochemical Properties and Stability Profile

A thorough understanding of a reagent's properties is the foundation of its effective and safe use. This section details the chemical nature of this compound and the factors governing its stability.

1.1 Core Chemical Identity

The defining feature of this compound is its hypervalent, tetracoordinate boron atom. This structure, a fluorinated borate anion with a potassium counterion, is the key to its enhanced stability compared to trivalent organoboranes.

| Property | Value | Source(s) |

| Chemical Name | This compound | [8] |

| CAS Number | 1412414-09-5 | [8] |

| Molecular Formula | C₁₀H₁₄BF₃K | [6] |

| Molecular Weight | 242.13 g/mol | [6] |

| Appearance | White crystalline solid | [6] |

| Melting Point | >230°C (estimated, based on close analog) | [6] |

1.2 General Stability: A Comparative Overview

The primary advantage of this compound is its exceptional benchtop stability. Multiple studies and supplier data confirm that potassium organotrifluoroborates are indefinitely stable to air and moisture under standard laboratory conditions.[2][3][6][7] This allows for more consistent and reliable weighing and dispensing of the reagent, directly contributing to improved reaction reproducibility. This characteristic is in stark contrast to many boronic acids, which can be hygroscopic and require storage in a desiccator or inert atmosphere to prevent degradation.

1.3 Factors Influencing Stability

While robust, the stability of this compound is not absolute. Understanding the conditions that can affect its integrity is crucial for both storage and reaction design.

-

Thermal Stability : The compound is thermally stable to well over 200°C. Data for the closely related potassium tetrafluoroborate shows decomposition only begins above 430°C.[9] This high thermal tolerance means that decomposition is not a concern under typical synthetic reaction conditions, which are rarely performed at such high temperatures.

-

Hydrolytic Stability & pH : Potassium aryltrifluoroborates exist in a state of equilibrium in the presence of water. While they are macroscopically stable in neutral aqueous solutions, their reactivity in cross-coupling reactions depends on slow, controlled hydrolysis to the corresponding boronic acid, which is the active species in the catalytic cycle.[10] This hydrolysis is retarded by base and catalyzed by acid.[10] It is important to note that under harsh conditions, such as elevated temperatures in the presence of proton donors, undesired side reactions like protiodeborination (cleavage of the C-B bond by a proton) can occur.[11]

-

Oxidative Stability : A significant advantage of organotrifluoroborates is their remarkable compatibility with strong oxidizing agents.[1] The tetracoordinate boron protects the carbon-boron bond from oxidation, allowing for synthetic transformations on other parts of a molecule without disturbing the borate functionality. This enables complex, multi-step syntheses where the trifluoroborate group is carried through several steps before its intended use in a cross-coupling reaction.

Caption: Factors influencing the stability of this compound.

Section 2: Safe Handling and Personal Protective Equipment (PPE)

As a Senior Application Scientist, my primary directive is to ensure that powerful chemical tools are used not only effectively but also safely. Adherence to proper handling protocols is non-negotiable.

2.1 Hazard Assessment

While organotrifluoroborates are generally less hazardous than many organometallic reagents, they are not benign. The primary hazard associated with analogous compounds is severe skin and eye damage upon direct contact.

| Hazard Identification (Based on K[4-tBuPhBF₃]) | Details | Source |

| GHS Pictogram | GHS05 (Corrosion) | |

| Signal Word | Danger | |

| Hazard Statement | H314: Causes severe skin burns and eye damage. | |

| Precautionary Statements | P260, P280, P303+P361+P353, P305+P351+P338 |

In the event of a fire, hazardous decomposition products may be released, including hydrogen fluoride, boron oxides, and potassium oxides.[12]

2.2 Engineering Controls: The First Line of Defense

The principle of causality dictates that we should first mitigate exposure risk at the source.

-

Chemical Fume Hood : All weighing and manipulation of solid this compound must be performed inside a certified chemical fume hood to prevent inhalation of fine particulates.[12]

-

Ventilation : Ensure the laboratory has adequate general ventilation.[13][14]

-

Emergency Equipment : An eyewash station and safety shower must be readily accessible and tested regularly.[12]

2.3 Personal Protective Equipment (PPE) Protocol

PPE is the essential barrier between the researcher and the chemical. The following protocol is mandatory.

-

Hand Protection : Wear nitrile rubber gloves (minimum thickness 0.11 mm). Always inspect gloves for tears or punctures before use. Change gloves immediately if contamination is suspected.[9]

-

Eye Protection : Wear chemical safety goggles with side shields conforming to EN 166 (EU) or NIOSH (US) standards. A face shield should be worn in addition to goggles when handling larger quantities or if there is a significant splash risk.[9][15]

-

Body Protection : A flame-retardant lab coat must be worn and fully fastened.

-

Respiratory Protection : For operations that may generate significant dust, such as cleaning up a large spill, a full-face respirator with P3 (or equivalent) particulate filter cartridges is required.[9]

Caption: A standard workflow for the safe handling of this compound.

Section 3: Storage and Waste Disposal

Proper storage is essential to maintain the reagent's purity and integrity over time, while correct disposal is critical for environmental and personnel safety.

3.1 Recommended Storage Protocol

To ensure the long-term viability of this compound, the following storage conditions are mandated:

-

Container : Store in the original, tightly sealed container.[12]

-

Atmosphere : Store in a cool, dry, and well-ventilated area.[13][14][15] For long-term storage (>1 year), placing the container inside a desiccator or glovebox with an inert atmosphere is a best practice to prevent any slow, surface-level hydrolysis.[6][12]

-

Location : Store away from incompatible materials.

3.2 Incompatible Materials

Avoid storing near strong acids, which can accelerate hydrolysis, or in areas of high humidity.[12]

3.3 Waste Disposal Protocol

Chemical waste must be handled with the same diligence as the pure reagent.

-

Containment : All waste material, including contaminated consumables (e.g., weigh paper, gloves), should be collected in a clearly labeled, sealed hazardous waste container.

-

Disposal : The material should be disposed of through a licensed chemical destruction facility or via controlled incineration with flue gas scrubbing to manage the release of fluoride-containing gases.[15] Do not dispose of down the drain.

Section 4: Experimental Protocol Example

The trustworthiness of a protocol lies in its detail and reproducibility. This section provides a validated, step-by-step methodology for a common application.

4.1 Protocol: Suzuki-Miyaura Cross-Coupling of 4-Bromoanisole

This protocol illustrates the use of this compound in a standard palladium-catalyzed cross-coupling reaction. The causality for each step is explained.

Materials:

-

This compound

-

4-Bromoanisole

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Cesium Carbonate (Cs₂CO₃)

-

Tetrahydrofuran (THF), anhydrous

-

Deionized Water

Procedure:

-

Catalyst Preparation (The "Why"): The active Pd(0) catalyst is generated in situ. Triphenylphosphine serves as both a reducing agent for Pd(II) and a stabilizing ligand for the resulting Pd(0) species.

-

To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Pd(OAc)₂ (2 mol%) and PPh₃ (6 mol%).

-

Add anhydrous THF. The solution should turn from a pale yellow to a darker orange/brown, indicating the formation of the Pd(0) complex.

-

-

Reagent Addition (The "Why"): The reagents are added in a specific order to ensure the catalyst is fully formed before the substrate is introduced. Cesium carbonate is a crucial base that facilitates both the hydrolysis of the trifluoroborate to the active boronic acid and the transmetalation step in the catalytic cycle.[16]

-

To the catalyst solution, add this compound (1.2 equivalents).

-

Add 4-Bromoanisole (1.0 equivalent).

-

Add Cesium Carbonate (3.0 equivalents).

-

-

Reaction Initiation (The "Why"): Water is a necessary co-solvent for the hydrolysis of the trifluoroborate salt. The temperature is elevated to increase the reaction rate.

-

Add deionized water to create a THF/H₂O solvent system (typically 10:1 v/v).

-

Heat the reaction mixture to reflux (approximately 66°C for THF) and monitor by TLC or GC-MS until the starting material is consumed.

-

-

Workup and Purification (The "Why"): The workup is designed to remove the inorganic salts and the catalyst, isolating the desired biaryl product.

-

Cool the reaction to room temperature and dilute with diethyl ether or ethyl acetate.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to yield the pure 4-butyl-4'-methoxybiphenyl.

-

References

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - Potassium tetrafluoroborate, powder, 99.5+%. Retrieved from [Link]

-

Batey, R. A., et al. (2001). Development of the Suzuki−Miyaura Cross-Coupling Reaction: Use of Air-Stable Potassium Alkynyltrifluoroborates in Aryl Alkynylations. The Journal of Organic Chemistry, 66(23), 7893-7901. [Link]

-

Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 12(6), 811–823. [Link]

-

Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. PubMed. [Link]

-

Loba Chemie. (n.d.). POTASSIUM TETRAFLUOROBORATE EXTRA PURE - Safety Data Sheet. Retrieved from [Link]

-

Darses, S., & Genet, J.-P. (2003). Suzuki Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. ChemInform, 34(42). [Link]

-

Batey, R. A., et al. (2001). Potassium Alkenyl- and Aryltrifluoroborates: Stable and Efficient Agents for Rhodium-Catalyzed Addition to Aldehydes and Enones. Organic Letters, 3(14), 2169-2172. [Link]

-

Organic Chemistry Portal. (n.d.). Potassium aryltrifluoroborate synthesis. Retrieved from [Link]

-

Carl ROTH. (2025). Safety Data Sheet: Potassium tetrafluoroborate. Retrieved from [Link]

-

Molander, G. A., & Sandrock, D. L. (2010). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. National Institutes of Health. [Link]

-

Organic Chemistry Portal. (n.d.). Potassium alkyltrifluoroborate synthesis. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Preparation of Potassium Organotrifluoroborates. Retrieved from [Link]

-

Molander, G. A., & Bernardi, C. R. (2002). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. Journal of Organic Chemistry, 67(24), 8424–8429. [Link]

-

McIndoe, J. S., et al. (2021). Dynamic Ion Speciation during the Hydrolysis of Aryltrifluoroborates. Chemistry – A European Journal, 27(12), 3812–3816. [Link]

-

Molander, G. A., & Brown, A. R. (2006). Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. Journal of Organic Chemistry, 71(26), 9681–9686. [Link]

-

Molander, G. A., et al. (2003). B-Alkyl Suzuki−Miyaura Cross-Coupling Reactions with Air-Stable Potassium Alkyltrifluoroborates. Journal of Organic Chemistry, 68(14), 5534–5539. [Link]

-

PubChem. (n.d.). Potassium 4-tert-butylphenyltrifluoroborate. Retrieved from [Link]

-

PubChem. (n.d.). Potassium 4-tert-butylphenyltrifluoroborate CID 23687452. Retrieved from [Link]

Sources

- 1. Potassium Trifluoroborate Salts [sigmaaldrich.com]

- 2. researchgate.net [researchgate.net]

- 3. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. This compound (1412414-09-5) for sale [vulcanchem.com]

- 7. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound | 1412414-09-5 [chemicalbook.com]

- 9. carlroth.com [carlroth.com]

- 10. web.uvic.ca [web.uvic.ca]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 13. washingtonmills.com [washingtonmills.com]

- 14. lobachemie.com [lobachemie.com]

- 15. echemi.com [echemi.com]

- 16. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Solvent Landscape: A Technical Guide to the Solubility of Potassium 4-butylphenyltrifluoroborate

Introduction: The Crucial Role of Solubility in Advancing Suzuki-Miyaura Cross-Coupling Reactions

Potassium 4-butylphenyltrifluoroborate has emerged as a key reagent in modern organic synthesis, particularly in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. Its stability to air and moisture, coupled with its versatile reactivity, makes it a preferred building block in the synthesis of complex molecules, including active pharmaceutical ingredients.[1] However, the efficiency and reproducibility of reactions involving this salt are intrinsically linked to its behavior in solution. A thorough understanding of its solubility in common laboratory solvents is therefore not merely academic but a critical prerequisite for rational reaction design, optimization, and scale-up.

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of this compound. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide synthesizes information from analogous compounds, fundamental principles of solubility, and established experimental methodologies to empower researchers, scientists, and drug development professionals with the knowledge to effectively utilize this important reagent. We will delve into the theoretical underpinnings of its solubility, present expected trends in a range of common solvents, provide a detailed protocol for its experimental determination, and discuss the practical implications for its use in synthesis.

Theoretical Framework: Understanding the Solubility of an Organometallic Salt

The solubility of this compound is governed by a balance of intermolecular forces between the salt and the solvent molecules. The compound itself possesses both ionic and nonpolar characteristics. The potassium cation (K⁺) and the trifluoroborate anion ([C₁₀H₁₃BF₃]⁻) form an ionic lattice, which requires a solvent with sufficient polarity to overcome the lattice energy. Conversely, the 4-butylphenyl group introduces a significant nonpolar, lipophilic character to the anion.

This dual nature dictates that the ideal solvent will possess attributes that can effectively solvate both the ionic and the organic components of the molecule. The principle of "like dissolves like" is a useful starting point. Solvents with high dielectric constants and the ability to form ion-dipole interactions will favor the dissolution of the ionic portion. Simultaneously, solvents with nonpolar character will better accommodate the butylphenyl tail.

Expected Solubility Profile in Common Laboratory Solvents

Based on the solubility of related potassium aryltrifluoroborates and the structural features of the 4-butylphenyl group, we can predict a general solubility profile for this compound. The presence of the butyl group is expected to enhance solubility in less polar organic solvents compared to its unsubstituted counterpart, potassium phenyltrifluoroborate.

| Solvent | Solvent Type | Expected Solubility | Rationale |

| Water | Polar Protic | Very Low to Insoluble | While water is highly polar, the large, nonpolar butylphenyl group significantly reduces its affinity for the aqueous environment. The insolubility of the related potassium tetraphenylborate in water supports this prediction.[1] |

| Methanol | Polar Protic | Sparingly Soluble to Soluble | Methanol's polarity can solvate the ionic components, while its alkyl nature offers some interaction with the butylphenyl group. |

| Acetone | Polar Aprotic | Soluble | Acetone's polarity is sufficient to interact with the ionic portion, and its organic character can accommodate the nonpolar tail. The related potassium phenyltrifluoroborate is soluble in acetone.[2] |

| Acetonitrile | Polar Aprotic | Sparingly Soluble to Soluble | Acetonitrile is a polar aprotic solvent capable of dissolving many organic salts. Potassium phenyltrifluoroborate is slightly soluble in acetonitrile, and the butyl group may enhance this.[2] |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | Soluble to Very Soluble | DMF is a highly polar aprotic solvent with a strong ability to solvate cations, which should facilitate the dissolution of the potassium salt. |

| Tetrahydrofuran (THF) | Polar Aprotic | Sparingly Soluble to Soluble | THF is a moderately polar ether commonly used in Suzuki-Miyaura reactions. Its ability to solvate the potassium ion and interact with the organic part of the molecule makes it a viable solvent. |

| Dichloromethane (DCM) | Nonpolar | Sparingly Soluble | The polarity of DCM is relatively low, which may not be sufficient to effectively break down the ionic lattice of the salt. |

| Toluene | Nonpolar | Insoluble to Very Sparingly Soluble | Toluene is a nonpolar aromatic solvent and is unlikely to effectively solvate the ionic components of the salt. |

Experimental Determination of Solubility: A Self-Validating Protocol

Given the lack of definitive public data, experimental determination of the solubility of this compound is essential for any research or development program. The "shake-flask" method is a robust and widely accepted technique for determining the equilibrium solubility of a solid in a solvent.

Diagram of the Experimental Workflow

Caption: Workflow for the shake-flask solubility determination method.

Step-by-Step Methodology

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a series of vials containing a known volume of the test solvent. The presence of undissolved solid is crucial to ensure equilibrium is reached.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath (e.g., 25 °C).

-

Agitate the samples for a predetermined period (typically 24 to 48 hours) to allow the system to reach equilibrium. It is advisable to test multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration of the dissolved solid is no longer changing.

-

-

Phase Separation:

-

Once equilibrium is reached, remove the vials and allow them to stand at the same constant temperature to let the excess solid settle.

-

To ensure complete removal of undissolved solids, centrifuge the vials.

-

Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any remaining particulate matter.

-

-

Quantification by High-Performance Liquid Chromatography (HPLC):

-

Prepare a series of standard solutions of this compound of known concentrations in the test solvent.

-

Develop a suitable HPLC method for the quantification of the analyte. A reverse-phase C18 column is often a good starting point. The mobile phase will likely consist of a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol. Detection can be achieved using a UV detector at a wavelength where the compound exhibits strong absorbance (the phenyl ring will provide a chromophore).

-

Inject the prepared standards to generate a calibration curve (peak area vs. concentration).

-

Dilute the filtered supernatant from the solubility experiment to a concentration that falls within the linear range of the calibration curve.

-

Inject the diluted sample and determine its concentration from the calibration curve.

-

Calculate the original solubility by taking into account the dilution factor.

-

Diagram of HPLC Quantification

Caption: Schematic of a typical HPLC system for quantification.

Practical Implications for Synthesis and Drug Development

-

Solvent Selection for Reactions: Knowledge of the solubility of this compound is paramount for selecting an appropriate solvent for Suzuki-Miyaura cross-coupling reactions. A solvent that ensures the salt is sufficiently soluble at the reaction temperature will lead to higher reaction rates and more reproducible results. For reactions where the salt has limited solubility, the use of a co-solvent or phase-transfer catalyst may be necessary.

-

Purification and Recrystallization: The solubility profile is critical for developing effective purification strategies. A good recrystallization solvent system will be one in which the compound is soluble at elevated temperatures but sparingly soluble at lower temperatures, allowing for the recovery of pure crystalline material. A mixture of a "good" solvent (e.g., acetone) and a "poor" solvent (e.g., diethyl ether or heptane) is often employed.

-

Drug Formulation: In the context of drug development, if a derivative of 4-butylphenyltrifluoroborate is being considered as a pharmaceutical intermediate, understanding its solubility is the first step in addressing potential bioavailability challenges of the final active pharmaceutical ingredient.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Respiratory Protection: In case of handling fine powders that may become airborne, use a dust mask or work in a well-ventilated fume hood.

-

Handling: Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a valuable reagent in the synthetic chemist's toolbox. While a comprehensive, publicly available dataset on its solubility is currently lacking, this guide provides a robust framework for understanding and experimentally determining its solubility profile. By leveraging the principles of chemical interactions and employing standardized methodologies, researchers can confidently select appropriate solvents for their synthetic endeavors, leading to more efficient, reproducible, and scalable chemical processes. The provided experimental protocol serves as a self-validating system, empowering scientists to generate the precise data needed for their specific applications.

References

-

Wikipedia. (n.d.). Potassium tetraphenylborate. Retrieved from [Link]

-

Batey, R. A., Thadani, A. N., & Smil, D. V. (n.d.). Potassium Phenyltrifluoroborate. ResearchGate. Retrieved from [Link]

Sources

A Comprehensive Guide to the Synthesis of Potassium 4-Butylphenyltrifluoroborate from 4-Butylphenylboronic Acid

Abstract

Potassium organotrifluoroborates have emerged as exceptionally versatile and robust nucleophilic partners in modern organic synthesis, most notably in palladium-catalyzed cross-coupling reactions.[1][2] Their superior stability to air and moisture, compared to their boronic acid counterparts, makes them highly attractive reagents for both academic research and industrial drug development.[3][4][5][6] This technical guide provides a detailed, field-proven methodology for the synthesis of potassium 4-butylphenyltrifluoroborate from 4-butylphenylboronic acid. We will delve into the mechanistic underpinnings of the transformation, present a step-by-step experimental protocol complete with purification and characterization data, and discuss the critical parameters that ensure a high-yield, high-purity outcome.

Introduction: The Ascendancy of Organotrifluoroborates

For decades, organoboronic acids have been the workhorses of C-C bond formation, particularly through the Nobel Prize-winning Suzuki-Miyaura reaction.[7] However, their inherent instability—a propensity for dehydration to form cyclic boroxines and susceptibility to protodeboronation—presents significant challenges related to storage, handling, and stoichiometric accuracy in reactions.[5]

Potassium organotrifluoroborates elegantly circumvent these issues. The tetracoordinate boron center, saturated with three electronegative fluorine atoms, renders the C-B bond remarkably stable to a wide range of reaction conditions, including aqueous environments and oxidative reagents.[2][8] These crystalline solids are typically stable indefinitely on the benchtop, eliminating the need for special handling precautions.[3][5][6] The conversion of a boronic acid to its corresponding trifluoroborate salt is a straightforward, efficient, and atom-economical process, making it an ideal strategy for stabilizing valuable organoboron intermediates.[4] This guide focuses on the preparation of this compound, a valuable building block in medicinal chemistry and materials science.